Camylofine dihydrochloride
Overview
Description
Camylofine dihydrochloride, also known as Camylofin, is an antimuscarinic drug . It is a smooth muscle relaxant with both anticholinergic action as well as direct smooth muscle action . The anticholinergic action is produced by inhibiting the binding of acetylcholine to muscarinic receptors . It is used to treat stomach ache in infants and children .
Synthesis Analysis
The synthesis of Camylofine involves the Hell–Volhard–Zelinsky halogenation on phenylacetic acid, which gives 2-Bromo-2-phenylacetyl bromide. This is then treated with isoamyl alcohol to give 3-methylbutyl bromo (phenyl)acetate. The final step is alkylation with N,N-Diethylethylenediamine .
Molecular Structure Analysis
The molecular formula of Camylofine is C19H32N2O2 . The average mass is 320.470 Da and the monoisotopic mass is 320.246368 Da .
Physical And Chemical Properties Analysis
Camylofine has a molecular formula of C19H32N2O2 and a molecular weight of 320.47 .
Mechanism of Action
Target of Action
Camylofine dihydrochloride, also known as Camylofin hydrochloride, primarily targets muscarinic receptors and phosphodiesterase type IV . Muscarinic receptors play a crucial role in the nervous system, mediating various physiological functions like heart rate and smooth muscle contraction. Phosphodiesterase type IV is involved in breaking down cyclic AMP, a messenger molecule that carries the effects of hormones like adrenaline.
Mode of Action
Camylofin is a smooth muscle relaxant with both anticholinergic action and direct smooth muscle action . The anticholinergic action is produced by inhibiting the binding of acetylcholine to muscarinic receptors, but this action is less pronounced . The direct smooth muscle relaxation is achieved by inhibiting phosphodiesterase type IV, which leads to increased cyclic AMP and eventually reduced cytosolic calcium .
Biochemical Pathways
The inhibition of phosphodiesterase type IV by Camylofin leads to an increase in cyclic AMP levels. This increase in cyclic AMP eventually results in a reduction in cytosolic calcium, causing relaxation of smooth muscle .
Pharmacokinetics
For instance, intramuscular administration provides a relatively slower onset of action compared to intravenous administration .
Result of Action
The comprehensive action of Camylofin to relieve smooth muscle spasm results from its dual mode of action. By inhibiting the binding of acetylcholine to muscarinic receptors and phosphodiesterase type IV, it reduces cytosolic calcium, leading to smooth muscle relaxation . This makes it effective in treating conditions like stomach ache in infants and children .
Safety and Hazards
Camylofine dihydrochloride is moderately toxic by ingestion and can emit toxic fumes of NOx when heated to decomposition . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Personal protective equipment and chemical impermeable gloves should be used .
Future Directions
Camylofine dihydrochloride is available in India and other Latin American and African countries, for the treatment of abdominal colic and for acceleration of labor . A systematic review and meta-analysis assessed the effectiveness and safety of camylofin compared with other antispasmodics in labor augmentation . The study demonstrated the benefit of camylofin in labor augmentation with a faster cervical dilatation rate and reduction in the active first stage of labor in Indian women .
properties
IUPAC Name |
3-methylbutyl 2-[2-(diethylamino)ethylamino]-2-phenylacetate;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2O2.2ClH/c1-5-21(6-2)14-13-20-18(17-10-8-7-9-11-17)19(22)23-15-12-16(3)4;;/h7-11,16,18,20H,5-6,12-15H2,1-4H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHRVNCCPAKIGRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(C1=CC=CC=C1)C(=O)OCCC(C)C.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70974421 | |
Record name | 3-Methylbutyl {[2-(diethylamino)ethyl]amino}(phenyl)acetate--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70974421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5892-41-1 | |
Record name | 3-Methylbutyl {[2-(diethylamino)ethyl]amino}(phenyl)acetate--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70974421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isopentyl α-(2-diethylaminoethylamino)phenylacetate dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.064 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CAMYLOFIN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MO02H82C7M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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